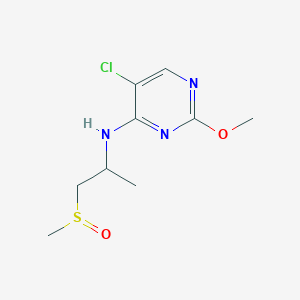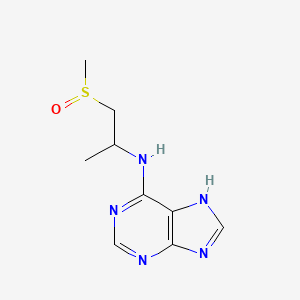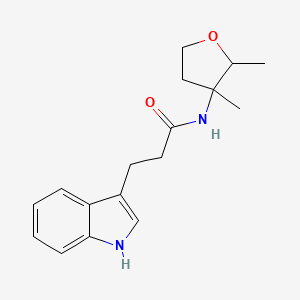![molecular formula C13H19NO3S B6631426 2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline is a chemical compound commonly referred to as MSEA. It belongs to the family of substituted anilines and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of MSEA is not fully understood. However, it has been shown to inhibit the activity of various enzymes, which may contribute to its biological effects. MSEA has been shown to inhibit PDE5, which is involved in the regulation of smooth muscle tone in the blood vessels. Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and increased blood flow. MSEA has also been shown to inhibit CA, which is involved in the regulation of acid-base balance in the body. Inhibition of CA leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the blood. MSEA has also been shown to inhibit MAO, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
MSEA has been shown to have various biochemical and physiological effects. It has been shown to have potent vasodilatory effects, which can lead to increased blood flow and decreased blood pressure. MSEA has also been shown to have anti-inflammatory effects, which can be beneficial for the treatment of various inflammatory conditions. Additionally, MSEA has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
Advantages and Limitations for Lab Experiments
MSEA has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. Additionally, MSEA has been shown to have potent inhibitory effects on various enzymes, which makes it a valuable tool for studying enzyme activity. However, MSEA also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, MSEA has been shown to have some toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MSEA. One area of interest is the development of MSEA as a potential drug candidate for the treatment of various cancers. Additionally, further research is needed to fully understand the mechanism of action of MSEA and its effects on various enzymes. Further optimization of the synthesis method for MSEA may also be beneficial for improving the yield and purity of the final product. Overall, MSEA has the potential to be a valuable tool for scientific research and drug discovery.
Synthesis Methods
The synthesis of MSEA involves the reaction of 2-chloro-N-(2-hydroxyethyl)aniline with 2-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MSEA in good yields and high purity. The synthesis of MSEA has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
MSEA is used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and monoamine oxidase (MAO). MSEA has also been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
properties
IUPAC Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)13-5-3-2-4-12(13)14-8-6-11-7-9-17-10-11/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZINXBVWRBKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

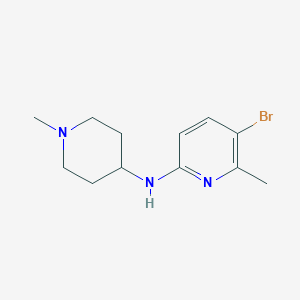
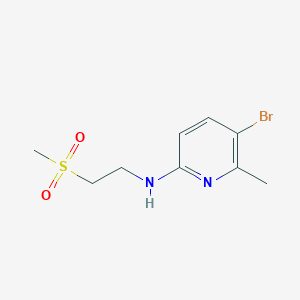
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
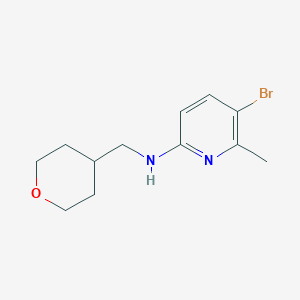
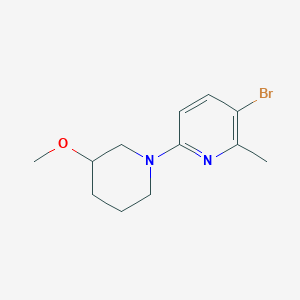
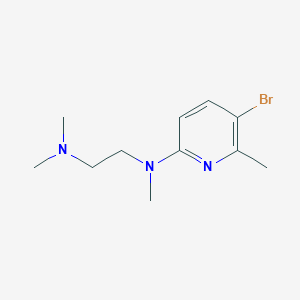
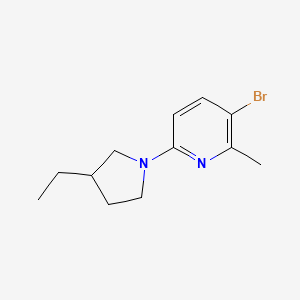
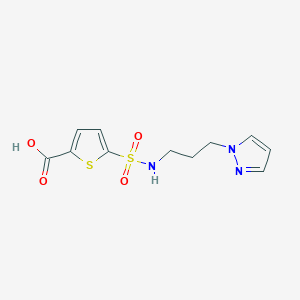
![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
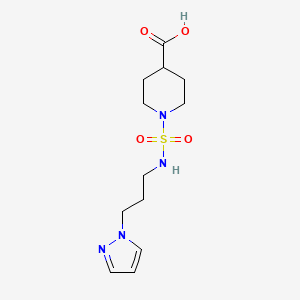
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
